1-(2-(Bromomethyl)-6-(trifluoromethylthio)phenyl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(Bromomethyl)-6-(trifluoromethylthio)phenyl)propan-1-one is a synthetic organic compound characterized by the presence of bromomethyl and trifluoromethylthio groups attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) and trifluoromethylthiolating reagents under controlled temperature and solvent conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and thiolation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The choice of solvents, catalysts, and purification methods are optimized to meet industrial standards and regulatory requirements .
Chemical Reactions Analysis
Types of Reactions: 1-(2-(Bromomethyl)-6-(trifluoromethylthio)phenyl)propan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction Reactions: Reduction of the carbonyl group can yield alcohol derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
- Substituted phenyl derivatives.
- Sulfoxides and sulfones.
- Alcohol derivatives .
Scientific Research Applications
1-(2-(Bromomethyl)-6-(trifluoromethylthio)phenyl)propan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-(Bromomethyl)-6-(trifluoromethylthio)phenyl)propan-1-one involves its interaction with molecular targets such as enzymes and receptors. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, while the trifluoromethylthio group can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate biological pathways and cellular functions.
Comparison with Similar Compounds
- 1-(2-(Bromomethyl)-5-(trifluoromethylthio)phenyl)propan-1-one
- 1-(3-(Bromomethyl)-2-(trifluoromethylthio)phenyl)propan-1-one
Comparison:
Structural Differences: The position of the bromomethyl and trifluoromethylthio groups on the phenyl ring varies among these compounds.
Chemical Properties: These structural differences can influence the reactivity, solubility, and stability of the compounds.
Applications: While all these compounds may have similar applications, the specific positioning of functional groups can affect their efficacy and suitability for particular uses.
Properties
Molecular Formula |
C11H10BrF3OS |
---|---|
Molecular Weight |
327.16 g/mol |
IUPAC Name |
1-[2-(bromomethyl)-6-(trifluoromethylsulfanyl)phenyl]propan-1-one |
InChI |
InChI=1S/C11H10BrF3OS/c1-2-8(16)10-7(6-12)4-3-5-9(10)17-11(13,14)15/h3-5H,2,6H2,1H3 |
InChI Key |
BTRFVQOOPYCLQO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=C(C=CC=C1SC(F)(F)F)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.